molecular formula C22H18ClN3O2S2 B295271 2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No. B295271
M. Wt: 456 g/mol
InChI Key: HGBJJKVAERXIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thieno[2,3-d]pyrimidine derivatives, which have been reported to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is not fully understood. However, it has been reported to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. It has also been reported to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. These effects are believed to be mediated through the inhibition of COX enzymes and modulation of GABA receptors. Additionally, it has been reported to exhibit antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide in lab experiments is its potential therapeutic properties. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations is the lack of information on its toxicity and safety profile, which needs to be further investigated.

Future Directions

There are several future directions for the research on 2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and neurological disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to investigate its safety and toxicity profile.

Synthesis Methods

The synthesis of 2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has been reported in the literature. The synthesis involves the reaction of 3-(4-chlorophenyl)-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thioacetic acid to obtain the final product.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. These activities make it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C22H18ClN3O2S2

Molecular Weight

456 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-ethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C22H18ClN3O2S2/c1-2-17-12-18-20(30-17)25-22(26(21(18)28)16-10-8-14(23)9-11-16)29-13-19(27)24-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,24,27)

InChI Key

HGBJJKVAERXIDT-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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